molecular formula C15H18N4O3S B12623985 4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide CAS No. 920272-48-6

4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide

Cat. No.: B12623985
CAS No.: 920272-48-6
M. Wt: 334.4 g/mol
InChI Key: IHXKXEGDCRBJAA-UHFFFAOYSA-N
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Description

4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a pyridin-4-yl group at the amide nitrogen and a 1-amino-2-[(methanesulfonyl)amino]ethyl chain at the para position of the benzene ring (Figure 1). The methanesulfonyl (mesyl) group enhances metabolic stability and modulates solubility, while the aminoethyl moiety may facilitate interactions with biological targets such as ion channels or receptors .

This compound belongs to a class of N-(aminoalkyl)-substituted benzamides, which have been explored for therapeutic applications, including antiarrhythmic activity, as evidenced by structurally related analogs in pharmacological studies . The pyridinyl substituent may contribute to target selectivity, as pyridine-containing benzamides are known to interact with enzymes or receptors involved in cancer and cardiovascular diseases .

Properties

CAS No.

920272-48-6

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

4-[1-amino-2-(methanesulfonamido)ethyl]-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C15H18N4O3S/c1-23(21,22)18-10-14(16)11-2-4-12(5-3-11)15(20)19-13-6-8-17-9-7-13/h2-9,14,18H,10,16H2,1H3,(H,17,19,20)

InChI Key

IHXKXEGDCRBJAA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-aminobenzoic acid with pyridine-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where the benzamide core is treated with an appropriate amine under mild conditions.

    Methanesulfonylation: The methanesulfonyl group is added by reacting the intermediate product with methanesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Bases: Triethylamine, pyridine.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Pharmacological Targets

The following table summarizes key structural analogs, their modifications, and associated biological targets:

Compound Name Key Structural Features Target/Activity Reference
4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide (Target) Pyridin-4-yl, methanesulfonylaminoethyl chain Potential antiarrhythmic/ion channels
N-[2-(Diethylamino)-1-(phenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide Diethylamino, phenylethyl, methanesulfonyl Antiarrhythmic (Na+/K+ channel modulation)
[125I]PIMBA (Sigma receptor ligand) Piperidinyl, iodomethoxybenzamide Sigma-1 receptor imaging (prostate cancer)
4-(4-(((S)-3-hydroxyquinuclidin-3-yl)ethynyl)phenoxy)-N-((R)-1-(pyridin-4-yl)ethyl)benzamide Pyridin-4-yl, hydroxyquinuclidinyl MMP2/MMP13 inhibition (cancer/metastasis)
4-Amino-N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide tert-Butylphenyl, pyridin-2-yl Unspecified enzyme/receptor interaction

Key Observations:

  • Antiarrhythmic Activity: The target compound shares a methanesulfonylaminoethyl chain with N-[2-(diethylamino)-1-(phenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide, which demonstrated antiarrhythmic effects via ion channel modulation. The pyridin-4-yl group in the target compound may alter pharmacokinetics (e.g., blood-brain barrier penetration) compared to diethylamino analogs .
  • Sigma Receptor Ligands: Unlike [125I]PIMBA, which has a piperidinyl group for sigma-1 receptor binding, the target compound lacks this moiety, suggesting divergent target specificity.
  • MMP Inhibitors: The MMP-targeting benzamide in shares a pyridin-4-yl group with the target compound but incorporates a phenoxy linker and hydroxyquinuclidinyl substituent. This highlights how minor structural changes shift activity from ion channels to enzyme inhibition .

Binding Affinity and Therapeutic Implications

  • Antiarrhythmic Analogs: N-(aminoalkyl)benzamides in showed efficacy in preclinical arrhythmia models. While specific binding data for the target compound is unavailable, the methanesulfonyl group likely enhances metabolic stability compared to non-sulfonylated analogs, prolonging therapeutic effects .
  • Sigma Receptor Ligands : [125I]PIMBA exhibited high tumor uptake (Bmax = 1800–1930 fmol/mg protein) in prostate cancer models. The target compound’s pyridinyl group may reduce sigma receptor affinity but could enable interactions with kinase targets (e.g., tyrosine kinases) due to aromatic nitrogen’s electron-withdrawing effects .
  • MMP Inhibitors : The MMP-targeting benzamide in inhibits matrix metalloproteinases involved in metastasis. Structural parallels suggest the target compound could be modified with enzyme-binding motifs (e.g., hydroxamic acid) for similar applications .

Biological Activity

4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide, also known by its CAS number 126598-42-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₄O₃S. The compound features a benzamide core linked to a pyridine ring and a methanesulfonamide moiety, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit various receptor tyrosine kinases (RTKs), which are critical in cancer progression. For instance, compounds derived from the 4-(aminomethyl)benzamide fragment have demonstrated significant inhibitory effects against EGFR and other RTKs, suggesting a potential for anticancer applications .
  • Antiviral Properties : Some derivatives of the benzamide structure have been identified as inhibitors of filovirus entry, indicating potential use in treating viral infections such as Ebola .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound may bind to the active sites of RTKs, preventing their activation and subsequent signaling pathways that lead to cell proliferation and survival.
  • Molecular Docking Studies : Computational studies have shown favorable interactions between this compound and various protein targets, suggesting a strong binding affinity that could translate into effective inhibition of target enzymes .

Efficacy in Biological Assays

A summary of biological assays conducted on related compounds is presented below:

Compound Target Efficacy Reference
Compound 20Ebola virus entryInhibitory effect observed
Compound 32EGFR91% inhibition at 10 nM
Compound 35Marburg virusMetabolic stability confirmed

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that derivatives similar to this compound exhibited strong cytotoxicity against various cancer cell lines. The compounds were particularly effective against hematological malignancies and solid tumors, with IC50 values significantly lower than those of standard chemotherapeutics .
  • Antiviral Research : A study focusing on the antiviral properties of related benzamide derivatives revealed promising results against filoviruses. The compounds were shown to disrupt viral entry mechanisms, making them candidates for further development as antiviral agents .

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